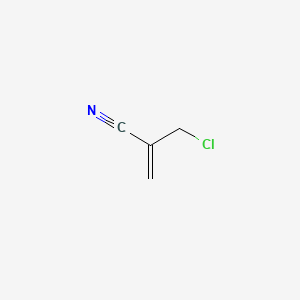

2-(chloromethyl)prop-2-enenitrile

Description

Strategic Importance of Alpha-Haloacrylonitriles in Organic Synthesis

Alpha-haloacrylonitriles, as a class of compounds, are prized for their multifaceted reactivity. The presence of a halogen at the alpha position to a nitrile group significantly influences the electronic properties of the molecule. This substitution pattern makes the β-carbon of the alkene susceptible to nucleophilic attack through Michael addition reactions. Furthermore, the double bond can participate in various cycloaddition reactions, serving as a valuable dienophile or dipolarophile. libretexts.orglibretexts.orgyoutube.com

The versatility of the acrylonitrile (B1666552) group is attributed to its stability and the ability to incorporate functionalized groups at both the 2- and 3-positions. researchgate.net This allows for the synthesis of a diverse array of substituted nitriles, which are key intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. The nitrile group itself can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, further expanding the synthetic utility of these building blocks.

Foundational Research and Emerging Trends Pertaining to 2-(Chloromethyl)prop-2-enenitrile

Foundational work on the synthesis of this compound has provided accessible routes to this important intermediate. One of the notable early methods involves a two-step process commencing with a Mannich reaction. researchgate.net This is followed by the conversion of the resulting allylic amine to the target chloromethyl derivative.

Recent research continues to explore the synthetic applications of functionalized acrylonitriles, with a focus on developing novel, efficient, and environmentally benign methodologies. nsf.gov While specific recent studies focusing solely on this compound are not abundant in the public domain, the broader trends in acrylonitrile chemistry point towards its potential use in areas such as:

Green Chemistry Approaches: The development of catalytic, solvent-free, or water-based synthetic methods for functionalized acrylonitriles is an active area of research.

Medicinal Chemistry: The acrylonitrile scaffold is a common feature in many biologically active molecules. researchgate.net The reactivity of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

Materials Science: Acrylonitrile derivatives are important monomers in the production of polymers and advanced materials. wikipedia.org The functional handles present in this compound could be utilized to create polymers with tailored properties.

Detailed Research Findings

A key advancement in the synthesis of this compound was reported by Krawczyk, detailing an efficient two-step procedure. researchgate.net

The first step involves the Mannich reaction of cyanoacetic acid with paraformaldehyde and morpholine. This reaction proceeds to form the intermediate 2-(morpholinomethyl)acrylonitrile.

The subsequent step involves the treatment of the allylic amine intermediate with isobutyl chloroformate, which effectively converts the morpholinomethyl group into the desired chloromethyl group, yielding this compound. researchgate.net

| Reaction Step | Reagents and Conditions | Product | Yield (%) |

| 1. Mannich Reaction | Cyanoacetic acid, Paraformaldehyde, Morpholine | 2-(Morpholinomethyl)acrylonitrile | Not explicitly stated for this intermediate |

| 2. Chlorination | 2-(Morpholinomethyl)acrylonitrile, Isobutyl chloroformate | This compound | Not explicitly stated for this step |

Spectroscopic data from this foundational research provides the basis for the characterization of this compound.

| Spectroscopic Data | Observed Values |

| ¹H NMR (CDCl₃) | δ (ppm): Signals corresponding to the vinyl and chloromethyl protons. |

| IR (neat) | ν (cm⁻¹): Characteristic absorption for the nitrile group (C≡N) and the C=C double bond. |

| ¹³C NMR (Predicted) | Predicted shifts for the four distinct carbon atoms. |

| Mass Spectrometry (Predicted) | Predicted m/z values for molecular ions and fragments. uni.lu |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN/c1-4(2-5)3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBPJPNDSZRXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227393 | |

| Record name | Acrylonitrile, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-44-1 | |

| Record name | 2-(Chloromethyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: G1YU1&CN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylonitrile, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-2-propenenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ53D35TK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Strategies for 2 Chloromethyl Prop 2 Enenitrile

Conventional and Optimized Synthetic Routes to 2-(Chloromethyl)prop-2-enenitrile

The primary and most direct approach to the synthesis of this compound involves the allylic chlorination of methacrylonitrile. This reaction targets the methyl group adjacent to the carbon-carbon double bond, a position activated for radical substitution.

Conventional methods for allylic chlorination often employ reagents that generate chlorine radicals. These reactions can be initiated by high temperatures or UV light. For instance, the reaction of propene with chlorine gas at elevated temperatures (around 400 °C) is a known industrial process for producing allyl chloride. jove.com A similar principle can be applied to methacrylonitrile.

Common laboratory-scale reagents for allylic chlorination include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mechanism proceeds via a free-radical chain reaction, involving initiation, propagation, and termination steps. jove.com

Reaction Scheme:

CH₂(C=CH₂)CN + NCS --(initiator)--> CH₂(C=CH₂)CH₂Cl + succinimide

Comprehensive Analysis of 2 Chloromethyl Prop 2 Enenitrile Reactivity and Mechanistic Pathways

Nucleophilic and Electrophilic Reactivity of the Chloromethyl Moiety and Vinyl Nitrile System

The unique arrangement of functional groups in 2-(chloromethyl)prop-2-enenitrile dictates its dual reactivity. The chloromethyl group serves as an electrophilic center for nucleophilic attack, while the vinyl nitrile system is susceptible to Michael additions.

Mechanistic Studies of Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group in this compound is a primary alkyl halide, making it a prime candidate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (in this case, the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. The reactivity of the chloromethyl group is enhanced by the adjacent electron-withdrawing nitrile group, which polarizes the C-Cl bond, increasing the electrophilicity of the carbon atom.

| Nucleophile | Product | Reaction Conditions |

| Cyanide (CN⁻) | 2-(cyanomethyl)prop-2-enenitrile | Polar aprotic solvent (e.g., DMSO) |

| Azide (N₃⁻) | 2-(azidomethyl)prop-2-enenitrile | Acetone/Water |

| Thiolate (RS⁻) | 2-((alkylthio)methyl)prop-2-enenitrile | Base (e.g., NaH) in THF |

| Malonate Ester Enolate | Diethyl 2-(2-cyanoallyl)malonate | Base (e.g., NaOEt) in Ethanol |

Investigation of Michael Additions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is activated by the electron-withdrawing nitrile group, making it an excellent Michael acceptor. rsc.org In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated nitrile. This reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the carbon-carbon double bond, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com This intermediate is then protonated to yield the final product. masterorganicchemistry.com

The general mechanism involves three key steps:

Formation of the nucleophile (e.g., deprotonation of a Michael donor).

Nucleophilic attack at the β-carbon of the vinyl nitrile system.

Protonation of the resulting enolate intermediate. rsc.orgmasterorganicchemistry.com

A wide variety of nucleophiles can participate in Michael additions, including amines, thiols, and carbanions. rsc.orgeurekaselect.com The choice of solvent and base can significantly influence the reaction's efficiency and selectivity. eurekaselect.comresearchgate.net For instance, aprotic solvents are generally preferred to avoid protonation of the intermediate enolate.

| Michael Donor | Product | Catalyst/Base |

| Diethylamine | 3-(diethylamino)-2-(chloromethyl)propanenitrile | None (neat) or aprotic solvent |

| Thiophenol | 2-(chloromethyl)-3-(phenylthio)propanenitrile | Triethylamine |

| Nitromethane | 2-(chloromethyl)-4-nitrobutanenitrile | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Dimethyl malonate | Dimethyl 2-(1-chloro-2-cyanoethyl)malonate | Sodium methoxide |

Cycloaddition Chemistry of this compound

The presence of a double bond allows this compound to participate in various cycloaddition reactions, providing routes to cyclic and heterocyclic systems.

Exploration of [2+2] Cycloaddition Reactions and Benzocyclobutene Formation

[2+2] cycloaddition reactions involve the combination of two alkene components to form a four-membered ring. While direct examples of this compound undergoing [2+2] cycloaddition to form benzocyclobutene derivatives are not extensively documented, the synthesis of benzocyclobutenes can be achieved through the cycloaddition of a benzyne (B1209423) with a suitably substituted alkene. rsc.org For instance, the addition of benzyne to 1,1-dichloroethene yields 1,1-dichlorobenzocyclobutene. rsc.org A modular synthesis of benzocyclobutene derivatives has also been reported via a sequential copper- and palladium-catalyzed assembly and cyclization sequence. manchester.ac.uk

The formation of benzocyclobutene derivatives often involves the generation of a reactive intermediate, such as an o-quinodimethane, which can then undergo a Diels-Alder reaction. While not a direct [2+2] cycloaddition of the initial components, it is a key transformation in the synthesis of these structures.

Insights into [2+3] Cycloaddition Protocols and Heterocycle Assembly

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for the synthesis of five-membered heterocycles. chemistrytalk.orgmdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the double bond of this compound) to form a five-membered ring. chemistrytalk.orgmdpi.com

The vinyl nitrile system in this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles such as nitrile oxides, azides, and nitrones. chemistrytalk.orgrsc.org For example, the reaction of a nitrile oxide with an alkene is a well-established method for the synthesis of isoxazolines. chemistrytalk.orgmdpi.com Theoretical studies on similar systems, such as the reaction of nitrile N-oxides with 3,3,3-trichloro-1-nitroprop-1-ene, show that these reactions are often highly regioselective and proceed through a concerted or stepwise mechanism depending on the specific reactants. chemistrytalk.orgmdpi.com

| 1,3-Dipole | Heterocyclic Product |

| Benzonitrile oxide | 3-phenyl-4-cyano-4-(chloromethyl)isoxazoline |

| Phenyl azide | 1-phenyl-4-cyano-4-(chloromethyl)-1,2,3-triazoline |

| C-Phenyl-N-methylnitrone | 2-methyl-3-phenyl-4-cyano-4-(chloromethyl)isoxazolidine |

| Diazomethane | 4-cyano-4-(chloromethyl)pyrazoline |

Catalytic Transformations Involving this compound

Catalysis offers efficient and selective methods for transforming this compound. Both the chloromethyl group and the vinyl nitrile system can be targeted by various catalytic processes.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. The chloromethyl group of this compound can act as an electrophilic partner in reactions like the Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. For instance, in a Suzuki coupling, a palladium catalyst facilitates the reaction between the chloromethyl group and an organoboron compound.

Furthermore, the carbon-carbon double bond can undergo catalytic hydrogenation. chemistrytalk.org This reaction typically employs a metal catalyst such as palladium, platinum, or nickel to add hydrogen across the double bond, resulting in the corresponding saturated nitrile, 2-(chloromethyl)propanenitrile. chemistrytalk.org The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, for example, allowing for the reduction of the double bond without affecting the nitrile group.

| Reaction Type | Reactant(s) | Catalyst | Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 2-(benzyl)prop-2-enenitrile |

| Heck Coupling | Styrene | Pd(OAc)₂, PPh₃ | 2-(chloromethyl)-4-phenylbut-2-enenitrile |

| Catalytic Hydrogenation | H₂ | Pd/C | 2-(chloromethyl)propanenitrile |

Radical and Single-Electron Transfer Chemistry

The reactivity of this compound is not limited to polar, two-electron pathways. The presence of the C-Cl bond and the conjugated π-system allows for transformations involving radical and single-electron transfer (SET) intermediates.

Electrochemical methods, particularly cyclic voltammetry (CV), provide insight into the reduction and oxidation potentials of molecules. For this compound, the most accessible process is the reduction of the carbon-chlorine bond. Studies on analogous allyl chlorides show that they undergo a single, irreversible two-electron reduction, leading to the cleavage of the C-Cl bond and the formation of an allylic carbanion and a chloride ion. nih.govgoogle.com

The reduction potential is influenced by the molecular structure. The presence of the electron-withdrawing nitrile group at the α-position is expected to stabilize the intermediate radical anion formed after the first electron transfer, thereby shifting the reduction potential to less negative values compared to unsubstituted allyl chloride. This facilitates the electrochemical process. The CV would likely exhibit a single, irreversible cathodic peak corresponding to this reduction.

The table below shows typical reduction potentials for related organic halides, illustrating the influence of structure on the ease of reduction.

| Compound | Solvent/Electrolyte | Electrode | Peak Potential (Eₚ,c vs. SCE) | Ref |

| Allyl Chloride | DMF / 0.1 M TEAP | Mercury | -2.09 V | nih.gov |

| Allyl Bromide | DMF / 0.1 M TBAP | Glassy Carbon | -1.78 V | google.com |

| Benzyl Chloride | AN / 0.1 M TBAP | Vitreous Carbon | -1.90 V | nih.gov |

SCE: Saturated Calomel Electrode; DMF: Dimethylformamide; AN: Acetonitrile; TEAP: Tetraethylammonium Perchlorate; TBAP: Tetrabutylammonium Perchlorate. Data illustrates general trends.

Beyond two-electron reduction, single-electron transfer (SET) to this compound from a chemical reductant (e.g., samarium(II) iodide) or at an electrode surface can generate a radical anion. This intermediate would rapidly lose a chloride ion to form an α-cyanoallyl radical. This radical intermediate can then participate in various processes, such as dimerization, reaction with a radical scavenger, or further reduction to the anion.

The formation of carbene intermediates from this substrate is less straightforward. One hypothetical pathway could involve the deprotonation of the vinyl position by a very strong, non-nucleophilic base, followed by the elimination of the chloride to form a vinylidene carbene. However, the acidity of the vinyl protons is generally low, making this an unlikely pathway. A more plausible, though still speculative, route to a carbene-like species could occur through an organometallic intermediate, but this has not been documented for this specific compound.

Polymerization and Oligomerization Phenomena of this compound

The vinyl group of this compound makes it a monomer capable of undergoing polymerization, similar to its parent compound, acrylonitrile (B1666552). kci.go.kr

Polymerization: this compound can undergo chain-growth polymerization through its C=C double bond. This can be initiated via radical or anionic mechanisms.

Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) or potassium persulfate can initiate the polymerization. The bulky α-(chloromethyl) substituent may introduce steric hindrance, potentially lowering the propagation rate constant (kₚ) compared to acrylonitrile. However, the resulting polymer would be highly functionalized, with a chloromethyl group at every other carbon on the backbone, offering a site for post-polymerization modification or cross-linking.

Anionic Polymerization: The electron-withdrawing nitrile group makes the vinyl group susceptible to attack by nucleophilic initiators like organolithium compounds or other carbanions, leading to anionic polymerization. google.comrsc.org This method can offer better control over molecular weight and dispersity, potentially leading to the synthesis of block copolymers.

Trimerization: The metal-catalyzed [2+2+2] cycloaddition of three identical unsaturated molecules is a powerful method for constructing benzene (B151609) rings. While this reaction is most common for alkynes, it has been reported for activated alkenes. chinesechemsoc.orgwikipedia.org A suitable transition metal catalyst, such as a rhodium or nickel complex, could potentially catalyze the trimerization of this compound to yield a 1,3,5-tris(chloromethyl)-1,3,5-tricyanocyclohexane, which could then aromatize to the corresponding substituted benzene. The regioselectivity of such a reaction would be a significant challenge.

The kinetics of these processes are highly dependent on the specific conditions (initiator, solvent, temperature). Below is a table showing kinetic data for the polymerization of related monomers.

| Monomer | Polymerization Method | Initiator | T (°C) | Activation Energy (Eₐ, kJ/mol) | Ref |

| Styrene-Acrylonitrile | Micro-emulsion, Radical | KPS | 70 | 45 | cmu.edu |

| Acrylonitrile-co-Itaconic Acid | Solution, Radical | AIBN | 60 | 125 (for cyclization) | kci.go.kr |

| Acrylonitrile-co-Ammonium Acrylate | Solution, Radical | KPS | 65 | N/A | researchgate.net |

This table provides context on polymerization kinetics for related systems.

Controlled Polymerization Strategies for Polyacrylonitrile (B21495) Derivatives

The development of controlled/living radical polymerization (CLRP) techniques has revolutionized the synthesis of well-defined polymers from a variety of monomers, including acrylonitrile derivatives. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the precise control over molar mass, dispersity (Đ), and polymer architecture. While specific studies on the controlled polymerization of this compound are not extensively documented, the principles established for other acrylonitrile derivatives provide a foundational understanding of potential synthetic strategies.

Atom Transfer Radical Polymerization (ATRP)

ATRP has been successfully employed for the controlled polymerization of acrylonitrile, yielding polyacrylonitrile (PAN) with predetermined molecular weights and low polydispersities. wikipedia.org The mechanism relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which establishes an equilibrium between active propagating radicals and dormant alkyl halide species. acs.org

For a hypothetical ATRP of this compound, a similar approach could be envisioned. The initiator would likely be an alkyl halide, and a copper(I) complex with a suitable ligand (e.g., a bipyridine or amine-based ligand) would serve as the catalyst. The polymerization would proceed through the repetitive activation of the dormant polymer chains by the Cu(I) complex and deactivation by the resulting Cu(II) complex.

Hypothetical ATRP of this compound

| Parameter | Condition |

|---|---|

| Monomer | This compound |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide |

| Catalyst | CuBr |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA) |

| Solvent | Dimethylformamide (DMF), Ethylene Carbonate, or other polar aprotic solvents |

| Temperature | 40-90 °C |

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful technique for controlling radical polymerization and is known for its tolerance to a wide range of functional groups. vt.edu This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a degenerative transfer mechanism.

The application of RAFT to this compound would involve the selection of an appropriate RAFT agent, such as a dithiobenzoate or a trithiocarbonate, compatible with acrylonitrile-type monomers. The polymerization would be initiated by a conventional radical initiator (e.g., AIBN), and the RAFT agent would reversibly trap the propagating radicals, allowing for controlled chain growth.

Hypothetical RAFT Polymerization of this compound

| Parameter | Condition |

|---|---|

| Monomer | This compound |

| Initiator | Azobisisobutyronitrile (AIBN) or other radical initiators |

| RAFT Agent | 2-Cyano-2-propyl dithiobenzoate or similar trithiocarbonate |

| Solvent | DMF, Dioxane, or Toluene |

| Temperature | 60-80 °C |

The successful implementation of these controlled polymerization strategies would pave the way for the synthesis of well-defined poly(this compound) homopolymers and block copolymers. The pendant chloromethyl groups in the resulting polymers would serve as versatile handles for post-polymerization modifications, enabling the creation of a wide range of functional materials with tailored properties for various applications. However, experimental validation and optimization of these hypothetical conditions are necessary to establish robust and efficient protocols for the controlled polymerization of this specific monomer.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acrylonitrile |

| Polyacrylonitrile |

| Ethyl α-bromoisobutyrate |

| Copper(I) bromide |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine |

| Tris(2-pyridylmethyl)amine |

| Dimethylformamide |

| Ethylene Carbonate |

| Azobisisobutyronitrile |

| 2-Cyano-2-propyl dithiobenzoate |

| Dioxane |

Synthetic Utility and Applications of 2 Chloromethyl Prop 2 Enenitrile in Advanced Organic Synthesis

Precursor in Heterocyclic Synthesis

The strategic placement of a leaving group and a Michael acceptor system within one molecule makes 2-(chloromethyl)prop-2-enenitrile an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. It readily reacts with binucleophiles, leading to the formation of fused ring systems in a single step.

Synthesis of Pyrido[1,2-a]benzimidazoles and Related Annulated Systems

Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant interest due to their potential biological activities. The synthesis of this scaffold can be efficiently achieved using this compound. The reaction typically involves the condensation of a 2-aminobenzimidazole (B67599) derivative with the bifunctional reagent. The initial step is the N-alkylation of the more nucleophilic nitrogen of the benzimidazole (B57391) ring by the chloromethyl group. This is followed by an intramolecular cyclization, where the endocyclic nitrogen attacks the activated double bond, leading to the formation of the fused pyridine (B92270) ring. This one-pot process provides a straightforward entry into complex heterocyclic systems. researchgate.netnih.gov

Similarly, other annulated systems can be synthesized by varying the starting heterocyclic amine. This methodology has been extended to the preparation of a variety of related fused nitrogen heterocycles, demonstrating the broad applicability of this compound in building molecular complexity. nih.gov

Strategies for Imidazole (B134444) Ring Construction

While more commonly used to build upon existing heterocycles, the functional groups in this compound can also be employed in the de novo synthesis of imidazole rings. Strategies can involve its reaction with amidines or other three-atom components. The electrophilic chloromethyl group can react with one nitrogen of the amidine, while the cyano-activated alkene can react with the other nitrogen, leading to cyclization and the formation of a substituted imidazole ring. The specific reaction pathway and resulting substitution pattern depend on the reaction conditions and the nature of the other reactants.

Pathways to Quinoline (B57606) and Fused Nitrogen Heterocycles

The synthesis of quinolines, a core structure in many pharmaceuticals and natural products, can be approached using precursors derived from this compound. nih.govresearchgate.net One conceptual strategy involves the reaction of an appropriately substituted aniline (B41778) with this compound. The initial N-alkylation would be followed by an intramolecular cyclization onto the aromatic ring, a variation of the Friedel-Crafts reaction, to form the carbocyclic portion of the quinoline nucleus. Subsequent aromatization would yield the final quinoline product. The success of this pathway is highly dependent on the substitution pattern of the aniline and the reaction conditions employed to facilitate the intramolecular cyclization.

The versatility of this compound extends to the synthesis of other fused nitrogen heterocycles, driven by its ability to participate in tandem reactions. rsc.orgbeilstein-journals.org By reacting with various binucleophiles, a range of heterocyclic systems can be accessed. For instance, reaction with amino-substituted pyridines or pyrimidines can lead to the formation of more complex, polycyclic aromatic systems.

Application in β-Lactam Chemistry via Derivatization

The β-lactam ring is a cornerstone of many important antibiotics. nih.gov While this compound is not directly incorporated into the four-membered ring, its derivatization plays a role in modifying the periphery of the β-lactam core, specifically in the synthesis of penam (B1241934) derivatives. For instance, research has shown the synthesis of 2β-(chloromethyl)-2α-methylpenam-3α-carboxylic acid 1,1-dioxide. nih.gov This compound is a potent inhibitor of β-lactamase enzymes. The synthesis involves a multi-step sequence starting from 6-aminopenicillanic acid, where a key step is a rearrangement that forms the 2-(chloromethyl)-2-methylpenam skeleton. nih.gov This highlights the utility of the chloromethyl group in constructing specific, functionally important substituents on a complex scaffold.

Role in Constructing Complex Molecular Architectures

Beyond its role in building heterocyclic rings, this compound is a valuable tool in the assembly of acyclic and macrocyclic structures possessing multiple functional groups.

Convergent Synthesis of Polyfunctionalized Compounds

Convergent synthesis is a strategy that involves the preparation of complex molecules from several smaller, independently synthesized fragments that are then joined together in the final stages of the synthesis. nih.gov this compound is well-suited for this approach due to its bifunctional nature. It can be used to link two different molecular fragments. For example, the chloromethyl group can react with a nucleophile on one fragment, and the cyano-activated alkene can subsequently react with a nucleophile on a second fragment through a Michael addition. This allows for the efficient and controlled assembly of polyfunctionalized compounds from simpler starting materials. researchgate.net The table below illustrates a conceptual example of how reaction conditions can influence the outcome of reactions involving this reagent.

| Reagent | Nucleophile | Solvent | Product Type |

| This compound | 2-Aminobenzimidazole | Ethanol | Pyrido[1,2-a]benzimidazole |

| This compound | Aniline Derivative | Toluene | Substituted Quinoline Precursor |

| This compound | Thiophenol | Acetonitrile | Functionalized Thioether |

This table demonstrates the versatility of this compound in synthesizing a variety of molecular structures by changing the reaction partner and conditions.

Building Block for Natural Product Analogues and Intermediates

The 2-(chloromethyl)allyl scaffold, a core component of this compound, serves as a powerful and versatile building block in the synthesis of complex natural products and their analogues. While direct applications of the nitrile-containing variant are specialized, the broader utility of related structures like 3-chloro-2-(chloromethyl)-1-propene is well-established in the synthesis of natural products, polymers, and other compounds of biological importance. orgsyn.org The strategic value of this framework is particularly evident in syntheses requiring the installation of a geminal, functionalized exocyclic alkene.

A prominent example is the use of a related bifunctional reagent, 2-(chloromethyl)-3-(tributylstannyl)propene, in a highly convergent total synthesis of the C16–C27 segment of bryostatin (B1237437) 1. nih.gov Bryostatins are a family of complex marine macrolides with potent biological activities, making their synthesis a significant challenge. In this synthesis, the 2-(chloromethyl)allyl unit acts as a "linchpin," enabling a double-allylation process that efficiently connects key fragments and constructs the core ring system of the natural product. This strategy underscores the value of having two distinct reactive sites—the allylstannane for nucleophilic addition and the allyl chloride for subsequent functionalization—within a single, compact building block.

Furthermore, the introduction of a chloromethyl group into existing natural product scaffolds is a recognized strategy for creating analogues with potentially enhanced or modified biological activity. For instance, alkyl substitutions at the 7-position of the anticancer agent camptothecin, including with a chloromethyl (CH₂Cl) group, have been shown to increase cytotoxicity. wikipedia.org These 7-chloromethyl-CPT analogues can react with DNA in the presence of topoisomerase I, leading to enhanced antitumor activity. wikipedia.org This demonstrates the value of the chloromethyl group not just as a synthetic handle for building skeletons, but also as a key pharmacophoric feature in its own right.

The versatility of this building block allows for the construction of pivotal intermediates that can be divergently elaborated into a variety of complex targets, facilitating the rapid synthesis of natural product-like compound libraries for biological screening.

Advanced Derivatization and Functionalization Strategies

The dual functionality of this compound provides a platform for sophisticated derivatization strategies. Both the chloromethyl group and the α,β-unsaturated nitrile moiety can be selectively transformed, leading to a wide array of highly functionalized molecules.

The allylic chloride in this compound is a prime site for nucleophilic substitution, enabling the introduction of diverse functional groups, including valuable organosilicon moieties. The resulting allylsilanes are exceptionally useful intermediates in organic synthesis, serving as stable and versatile precursors for a range of carbon-carbon bond-forming reactions.

The conversion is typically achieved by reacting the allylic chloride with a suitable silyl (B83357) nucleophile, such as a silyl-lithium, silyl-copper, or silyl-Grignard reagent. This direct substitution reaction installs the silyl group at the methylene (B1212753) position, yielding a functionalized allylsilane. The general reactivity of allylic chlorides with silylating agents is a well-established transformation in organic chemistry. rsc.orgwikipedia.org

| Reactant | Silylating Agent | Conditions | Product Type | Ref. |

| Allylic Chloride | Lithium N,N-bis(trimethylsilyl)amide | AgI, THF | N-Silylated Allylic Amine | rsc.org |

| Allylic Halide | Silyl-anion (e.g., PhMe₂SiLi) | THF | Allylsilane | wikipedia.org |

| Allene | Silylborane, then coupling | Catalytic | Allylsilane | acs.org |

This table represents general transformations applicable to allylic chlorides.

Once formed, these allylsilane derivatives of this compound can participate in a variety of subsequent reactions. Electrophilic substitution of allylsilanes, often promoted by Lewis acids, occurs selectively at the γ-position of the double bond (the carbon bearing the nitrile) with transposition of the double bond. wikipedia.org This provides a powerful method for regioselective alkylation, acylation, and other functionalizations, making these silicon-containing derivatives highly valuable synthetic intermediates. The carbon-silicon bond stabilizes a developing positive charge in the β-position through hyperconjugation, directing the regiochemical outcome of the reaction. wikipedia.org

The structure of this compound offers multiple pathways to synthesize highly functionalized aldehydes and their carboxylic acid precursors. These transformations can target either the chloromethyl group or the nitrile functionality.

A powerful strategy involves using the chloromethyl group as a reactive handle for nucleophilic substitution, introducing a latent or protected aldehyde functional group. A clear demonstration of this approach is seen in the derivatization of 5-(chloromethyl)salicylaldehyde, a structural analogue. lp.edu.ua The chloromethyl group readily reacts with a variety of O-, S-, and N-nucleophiles to generate a library of new, functionalized salicylaldehydes. lp.edu.ua This highlights how the chloromethyl unit can serve as an anchor point for building molecular complexity while retaining the aldehyde functionality.

Table of Nucleophilic Substitution Reactions on an Aldehyde-Bearing Chloromethyl Compound

| Nucleophile | Reagent/Conditions | Product | Ref. |

|---|---|---|---|

| Morpholine | K₂CO₃, acetone | 5-(Morpholinomethyl)salicylaldehyde | lp.edu.ua |

| 4-Chlorothiophenol | NaHCO₃, chloroform | 5-((4-Chlorophenylthio)methyl)salicylaldehyde | lp.edu.ua |

| Potassium thiocyanate | Acetone | 5-(Thiocyanatomethyl)salicylaldehyde | lp.edu.ua |

| 1-Benzyl-1H-imidazole | Toluene, 70°C | Imidazolium-substituted salicylaldehyde | lp.edu.ua |

Data from reactions on 5-(chloromethyl)-2-hydroxybenzaldehyde.

Alternatively, the nitrile group itself can be transformed. The direct conversion of a nitrile to an aldehyde can be achieved through partial reduction. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly used for this purpose. The reaction proceeds via an imine intermediate, which is hydrolyzed upon aqueous workup to yield the corresponding aldehyde.

Another potential transformation involves the hydrolysis of the α-chloronitrile moiety. Mechanistic studies on similar systems have shown that under basic conditions, the primary site of attack is often the nitrile group, leading to an α-chloroamide intermediate. stackexchange.com While this specific pathway can lead to ketones via an epoxy amide intermediate, modifying the reaction conditions or substrate could potentially allow for isolation of a carboxaldehyde or its corresponding carboxylic acid derivative.

Theoretical and Computational Chemistry of 2 Chloromethyl Prop 2 Enenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are standard tools for elucidating the electronic structure of molecules. For 2-(chloromethyl)prop-2-enenitrile, these calculations would typically determine its molecular geometry, the energies of its frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density.

An analysis of the HOMO-LUMO gap is crucial for predicting the molecule's kinetic stability and reactivity. A small gap would suggest higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface would identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. For instance, the electron-withdrawing nature of the nitrile and chloromethyl groups would likely create distinct regions of positive electrostatic potential, indicating sites susceptible to nucleophilic attack. However, specific calculated values and detailed orbital analyses for this compound are not available in the reviewed literature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful method for mapping the potential energy surface of a chemical reaction, including the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as nucleophilic substitutions or cycloadditions, these models could trace the entire reaction pathway from reactants to products.

This analysis would provide a atom-level understanding of the reaction mechanism, revealing whether the reaction proceeds through a concerted or stepwise mechanism. While methods for these calculations are well-established, their specific application to model the reaction pathways of this compound has not been documented in available research.

Theoretical Insights into Regio- and Stereoselectivity

Many reactions involving multifunctional molecules like this compound can yield multiple isomers. Theoretical calculations are instrumental in predicting and explaining the observed regio- and stereoselectivity. By comparing the activation energies of different possible reaction pathways, chemists can determine the most likely product.

For example, in a cycloaddition reaction, computational models could predict whether the reaction would favor the formation of one regioisomer over another. These predictions are often based on analyses of frontier molecular orbital interactions or steric hindrance in the calculated transition state structures. At present, no theoretical studies that provide these specific insights for this compound have been published.

Application of Molecular Dynamics Simulations to Reaction Environments

Molecular dynamics (MD) simulations offer a way to study the influence of the reaction environment, such as the solvent, on molecular behavior and reactivity. MD simulations can model the explicit interactions between the solute (this compound) and surrounding solvent molecules over time.

This approach can reveal how the solvent might stabilize reactants, products, or transition states, thereby influencing reaction rates and selectivity. Understanding these solvent effects is critical for optimizing reaction conditions. The application of molecular dynamics simulations to study this compound in various reaction environments is another area where specific research is currently lacking.

Q & A

Basic: What are the recommended synthetic routes for 2-(chloromethyl)prop-2-enenitrile, and how can its structural integrity be validated?

Methodological Answer:

Synthesis typically involves the chloroalkylation of acrylonitrile derivatives. For example, reacting allyl cyanide with chlorinating agents (e.g., Cl2 or SOCl2) under controlled conditions yields the target compound. Structural validation requires a combination of techniques:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR can confirm the chloromethyl group (δ ~4.5–5.5 ppm for CH2Cl) and nitrile functionality (δ ~115–120 ppm).

- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak (e.g., [M+H]<sup>+</sup> for C4H5ClN).

- Chromatography: GC-MS or HPLC with UV detection ensures purity (>95%) and identifies byproducts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile toxic vapors.

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to its irritant and lachrymatory properties.

- Storage: Keep in airtight containers away from moisture and oxidizing agents to prevent decomposition.

- Emergency Procedures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can X-ray crystallography resolve the molecular geometry of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is ideal for determining bond lengths, angles, and conformations. For example:

- Data Collection: Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to reduce thermal motion .

- Refinement: SHELXL software refines structural parameters, with R-factors < 0.05 indicating high accuracy. Hydrogen bonding networks can be visualized using ORTEP-3 .

Advanced: How to reconcile contradictions between experimental NMR and computational data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction: Compare experimental NMR (in CDCl3 or DMSO-d6) with DFT calculations (e.g., B3LYP/6-311+G(d,p)) incorporating solvent models like PCM.

- Dynamic Effects: Perform molecular dynamics simulations to account for rotational barriers in the chloromethyl group .

Advanced: What methodologies analyze hydrogen bonding in crystalline derivatives?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., D(2) motifs) using Etter’s rules to identify recurring patterns.

- Thermal Ellipsoids: ORTEP-generated ellipsoids highlight anisotropic displacement, revealing weak interactions (e.g., C–H···Cl).

- Hirshfeld Surfaces: Quantify intermolecular contacts (e.g., Cl···H vs. N···H interactions) using CrystalExplorer .

Advanced: How to design mechanistic studies for nucleophilic substitutions involving this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates via <sup>1</sup>H NMR under varying temperatures (e.g., 25–80°C) to calculate activation parameters (ΔH‡, ΔS‡).

- Isotopic Labeling: Use <sup>18</sup>O or <sup>2</sup>H in nucleophiles (e.g., H2<sup>18</sup>O) to track substitution pathways.

- Computational Modeling: Compare transition states (TS) using Gaussian09 at the M06-2X/def2-TZVP level to distinguish SN1 vs. SN2 mechanisms .

Advanced: How can this compound serve as a precursor in designing bioactive molecules?

Methodological Answer:

- Pharmacophore Modification: Introduce substituents via Michael addition or cross-coupling (e.g., Suzuki-Miyaura) to enhance binding to biological targets.

- Crystallographic Screening: Co-crystallize derivatives with enzymes (e.g., kinases) to assess binding modes using PDB-deposited structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.